molecular formula C30H48O5 B095383 Aescigenin CAS No. 17806-68-7

Aescigenin

Cat. No. B095383
CAS RN: 17806-68-7
M. Wt: 488.7 g/mol
InChI Key: LNFFTNDQZFXWHS-OTRNTIHZSA-N
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Description

Aescigenin is a heterocyclic organic compound . It has a molecular weight of 488.7 and a molecular formula of C30H48O5 . It’s also known by other synonyms such as Escigenin .

Scientific Research Applications

  • Clinical Applications in Venous Insufficiency and Inflammation : Aescigenin has shown significant activity in chronic venous insufficiency (CVI), haemorrhoids, and post-operative oedema. Its venotonic properties, which enhance venous tension, contribute to its efficacy in these conditions (Sirtori, 2001).

  • Impact on Cytochrome P450 Enzymes : Aescigenin influences rat cytochrome P450 enzymes, which are crucial for drug metabolism. It has inductive effects on certain CYP enzymes while inhibiting others, indicating potential interactions with medications metabolized by these enzymes (Huang et al., 2014).

  • Membrane Interaction and Hemolytic Activity : Aescigenin's interaction with cellular membranes, particularly its hemolytic activity due to its interaction with cholesterol, has been explored. Its effects on the structure and behavior of saponin-containing model membranes have been studied, indicating its potential in various biomedical applications (Sreij et al., 2019).

  • Neurobehavioral Effects : Studies on aescigenin have shown it improves neurobehavioral effects in humans, suggesting its potential for neurological applications. It has been shown to enhance psychomotor performances and memory capacity in healthy volunteers (Waheed et al., 2019), (Waheed et al., 2020).

  • Liver Injury Protection : Aescigenin has been found to protect against liver injury induced by endotoxin in mice. Its anti-inflammatory effects, antioxidative properties, and the ability to modulate glucocorticoid receptor expression are key aspects of its hepatoprotective action (Jiang et al., 2011).

  • Antifungal and Plant Defense Elicitor : Aescigenin also exhibits antifungal properties and can elicit plant defense responses, making it a candidate for biopesticide applications. Its effect against crop pathogens and the induction of plant immune responses highlight its dual role in plant protection (Trdá et al., 2019).

  • Neuroprotection in Spinal Cord Injury : Research has demonstrated the neuroprotective properties of aescigenin in spinal cord injury. Its anti-inflammatory and antioxidative actions, along with the reduction of neuronal loss and cell apoptosis, suggest its therapeutic value in spinal cord injury treatment (Cheng et al., 2016).

properties

IUPAC Name

(1R,3S,4R,7R,8S,9S,12R,13R,17S,20S,21R,22S)-8,22-bis(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22-30(18,16-32)23(34)24(25)35-22/h7,18-24,31-34H,8-16H2,1-6H3/t18-,19+,20+,21-,22+,23-,24+,26-,27+,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFFTNDQZFXWHS-OTRNTIHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC6C2(C(C1O6)O)CO)C)C)(C)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]5[C@@]6([C@H]4CC([C@@H]([C@@H]6O)O5)(C)C)CO)C)C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Escigenin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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